molecular formula C12H17NO2 B5526598 N-isopropyl-2-(2-methylphenoxy)acetamide

N-isopropyl-2-(2-methylphenoxy)acetamide

Cat. No. B5526598
M. Wt: 207.27 g/mol
InChI Key: BAYJMFWWNNRGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-isopropyl-2-(2-methylphenoxy)acetamide and related compounds involves multi-step chemical reactions, starting from basic reactants to the final product. For instance, a related compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF) as solvent, achieving a yield beyond 85% (He Xiang-qi, 2007). Similar strategies can be adapted for the synthesis of N-isopropyl-2-(2-methylphenoxy)acetamide by altering the reactants accordingly.

Molecular Structure Analysis

The molecular structure of N-isopropyl-2-(2-methylphenoxy)acetamide can be elucidated through various spectroscopic techniques, such as IR, MS, and NMR. For a closely related compound, detailed structural analysis revealed its crystallization in the orthorhombic crystal system, showcasing the intricacies of molecular interactions and bond formations (G. Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-isopropyl-2-(2-methylphenoxy)acetamide involves its interaction with various reagents and conditions, leading to a plethora of potential chemical transformations. One study on a related compound, N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, explored the effects of reaction temperature, time, and mole ratio on the yield, optimizing conditions for desired outcomes (Gao Yonghong, 2009).

Physical Properties Analysis

The physical properties of N-isopropyl-2-(2-methylphenoxy)acetamide, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various environments. Studies on similar compounds provide insights into how these properties can be measured and interpreted for N-isopropyl-2-(2-methylphenoxy)acetamide.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are essential for comprehending the compound's versatility in chemical reactions. For instance, the chemoselective acetylation of related compounds highlights the compound's reactivity and potential for modification (Deepali B Magadum & G. Yadav, 2018).

Scientific Research Applications

Nanocomposite-based Electrochemical Sensor Development

Research has developed sensitive nanocomposite-based electrochemical sensors for the voltammetric simultaneous determination of isoproterenol, acetaminophen, and tryptophan. These sensors utilize modified electrodes to achieve potent and persistent electron mediating behavior, enabling precise measurements in biological and pharmaceutical samples (Karimi-Maleh et al., 2014).

Pharmacokinetic Studies

Studies have shown the conversion of acetaminophen into bioactive compounds through fatty acid amide hydrolase-dependent pathways in the nervous system, elucidating the metabolic pathways and potential therapeutic actions of related compounds (Högestätt et al., 2005).

Drug Metabolism and Toxicity Analysis

Research on acetaminophen poisoning has led to advancements in antidotal therapy, emphasizing the importance of understanding drug metabolism and the mechanisms behind its toxic effects. This knowledge is crucial for developing treatments for overdose situations (Prescott, 2005).

Chemoselective Synthesis for Drug Development

The chemoselective acetylation of 2-aminophenol, facilitated by immobilized lipase, represents a green chemistry approach in synthesizing intermediates for antimalarial drugs. This showcases the potential of using N-isopropyl-2-(2-methylphenoxy)acetamide related compounds in the development of therapeutic agents (Magadum & Yadav, 2018).

Advanced Photocatalytic Applications

Studies on the photocatalytic degradation of acetaminophen under UV and sunlight irradiation using TiO2 nanoparticles have provided insights into environmentally friendly methods for pollutant removal from water. These findings could be applied to the degradation of similar organic compounds, enhancing water treatment technologies (Jallouli et al., 2017).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with biological systems to produce its effects. The mechanism of action of “N-isopropyl-2-(2-methylphenoxy)acetamide” is not well-documented .

Safety and Hazards

The safety and hazards associated with a chemical compound refer to the potential risks it poses to human health and the environment. The safety and hazards of “N-isopropyl-2-(2-methylphenoxy)acetamide” are not well-documented .

properties

IUPAC Name

2-(2-methylphenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYJMFWWNNRGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.